Laurotetanin

Übersicht

Beschreibung

Laurotetanine is a naturally occurring isoquinoline alkaloid predominantly found in the roots of the plant Litsea cubeba (Lour.) Pers. This compound is known for its diverse pharmacological properties, including anti-asthmatic, anti-inflammatory, and vasorelaxing effects .

Wissenschaftliche Forschungsanwendungen

Anti-Asthmatic Effects

Mechanism of Action

Recent studies have demonstrated that laurotetanine possesses significant anti-asthmatic properties. In a controlled study involving asthmatic rats, laurotetanine was shown to suppress immunoglobulin E (IgE) and histamine levels in serum, which are critical biomarkers for allergic responses. The treatment led to a notable decrease in pro-inflammatory cytokines such as interleukin-4, interleukin-6, and interleukin-13 while increasing interferon-gamma levels, indicating a shift towards a more regulated immune response .

Key Findings

- Dosage: Effective doses ranged from 20 to 60 mg/kg.

- Biomarker Regulation: Significant reductions in IgE and histamine were observed (p < 0.01).

- Inflammatory Pathways: Laurotetanine down-regulated MUC5AC expression in lung tissues while up-regulating NF-kB and IκB pathways, suggesting a complex interaction with inflammatory signaling mechanisms .

Analgesic and Anti-Inflammatory Properties

Research Overview

Laurotetanine has also been investigated for its analgesic and anti-inflammatory effects. In vivo studies using Swiss albino mice indicated that laurotetanine exhibited significant pain relief and reduced inflammation when administered at specific dosages .

Data Summary

| Dosage (mg/kg) | Paw Edema Reduction (mm) | Statistical Significance |

|---|---|---|

| 250 | 1.51 | P < 0.05 |

| 500 | 1.47 | P < 0.01 |

| Control (saline) | 1.78 | - |

The results indicated that laurotetanine significantly reduced paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent.

Antipyretic Activity

Experimental Findings

In addition to its analgesic and anti-inflammatory properties, laurotetanine demonstrated antipyretic effects in animal models. The administration of laurotetanine resulted in a marked decrease in body temperature following pyretic challenges .

Effectiveness Table

| Treatment Group | Body Temperature (°C) | Statistical Significance |

|---|---|---|

| Laurotetanine (500) | 32.78 | P < 0.001 |

| Control | 33.32 | - |

This data suggests that laurotetanine could be developed further for use in managing fever-related conditions.

Case Studies

Several case studies have documented the efficacy of laurotetanine across various applications:

- Asthma Management: A study highlighted the potential of laurotetanine as a therapeutic agent for allergic asthma by demonstrating its ability to modulate key inflammatory markers .

- Pain Relief: Research involving animal models indicated that laurotetanine could serve as an effective analgesic, comparable to traditional pain relievers like ketorolac .

- Fever Reduction: The compound's ability to lower elevated body temperature in induced pyrexia models suggests its utility in treating febrile conditions .

Wirkmechanismus

Target of Action

Laurotetanine, an isoquinoline alkaloid extracted from the roots of Litsea cubeba (Lour.) Pers, primarily targets the NF-κB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection and has been linked to inflammatory and autoimmune diseases, viral infection, septic shock, and cancer .

Mode of Action

Laurotetanine interacts with its targets by down-regulating MUC5AC and NF-κB signaling pathways . This interaction results in the inhibition of IgE, histamine, and inflammatory reactions .

Biochemical Pathways

The primary biochemical pathways affected by laurotetanine are those involving MUC5AC and NF-κB . MUC5AC is a secreted gel-forming mucin that is upregulated in response to infection, inflammation, and injury. NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Pharmacokinetics

As a strong basic compound, it is expected to have good absorption and distribution throughout the body

Result of Action

Laurotetanine exerts an anti-asthmatic effect by inhibiting IgE, histamine, and inflammatory reactions . It significantly reduces inflammatory cells, including eosinophils, neutrophils, lymphocytes, and macrophages . Inflammatory cytokines, such as interleukin (IL) -4, IL-6, IL-13, are also significantly decreased by laurotetanine treatment, whereas interferon gamma (IFN-γ) is increased .

Action Environment

The action of laurotetanine can be influenced by various environmental factors. For instance, the plant from which it is extracted, Litsea cubeba, is mainly distributed in Chinese provinces south of the Yangtze River, as well as in various countries in Southeast Asia The environmental conditions in these regions, such as climate and soil quality, can affect the concentration and efficacy of laurotetanine

Biochemische Analyse

Biochemical Properties

Laurotetanine interacts with various biomolecules in biochemical reactions. It has been shown to inhibit IgE and histamine, which are key players in allergic reactions . The nature of these interactions involves the down-regulation of MUC5AC and NF-κB signaling pathways , which are crucial for the inflammatory response.

Cellular Effects

Laurotetanine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been found to reduce inflammatory cells, including eosinophils, neutrophils, lymphocytes, and macrophages . It also decreases inflammatory cytokines such as IL-4, IL-6, IL-13, and increases IFN-γ .

Molecular Mechanism

The molecular mechanism of Laurotetanine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by suppressing the Ca2+ influx through both voltage- and receptor-operated calcium channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Laurotetanine change over time. It has been observed that Laurotetanine treatment (20, 40, 60 mg/kg) significantly reduces inflammatory cells and cytokines in treated rats compared with control animals . This indicates the product’s stability and long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of Laurotetanine vary with different dosages in animal models. In a study where asthma was induced in rats by ovalbumin injection, Laurotetanine (20, 40, or 60 mg/kg) was administered orally to the rats for 21 days . The study found that Laurotetanine treatment significantly reduced inflammatory cells and cytokines in treated rats compared with control animals .

Metabolic Pathways

It is known that Laurotetanine exerts an anti-asthmatic effect by inhibiting IgE, histamine, and inflammatory reactions via down-regulating MUC5AC and NF-κB signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Laurotetanine can be synthesized through various chemical routes. One common method involves the extraction from the roots of Litsea cubeba using solvents like chloroform. The crude extract is then subjected to chromatographic techniques to isolate laurotetanine .

Industrial Production Methods: High-speed counter-current chromatography is a notable industrial method for preparing high-purity laurotetanine. This technique involves preparing a solvent system and using it to separate laurotetanine from other compounds in the extract .

Analyse Chemischer Reaktionen

Types of Reactions: Laurotetanine undergoes several types of chemical reactions, including:

Oxidation: Laurotetanine can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups in laurotetanine.

Substitution: Substitution reactions can introduce different functional groups into the laurotetanine molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms into the molecule .

Vergleich Mit ähnlichen Verbindungen

Boldine: Known for its antioxidant and anti-inflammatory properties.

N-methyllaurotetanine: Shares structural similarities with laurotetanine but has distinct pharmacological effects.

Laurotetanine’s unique combination of pharmacological activities makes it a valuable compound for scientific research and potential therapeutic applications.

Biologische Aktivität

Laurotetanine, a phenolic aporphine alkaloid, has garnered interest due to its potential biological activities. This compound is primarily isolated from various plant species, particularly within the Lauraceae family. The following sections will detail the biological activity of laurotetanine, including its pharmacological effects, mechanisms of action, and relevant case studies.

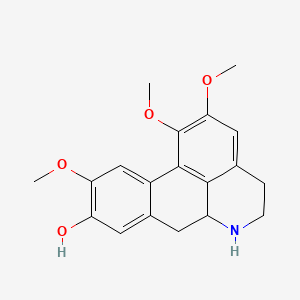

Chemical Structure and Properties

Laurotetanine is characterized by its complex structure, which includes a benzylisoquinoline framework. This structure is significant as it influences the compound's interaction with biological systems.

Chemical Structure

- Molecular Formula : C₁₈H₁₉NO₃

- Molecular Weight : 299.35 g/mol

1. Antimicrobial Activity

Laurotetanine exhibits notable antimicrobial properties against various pathogens. Studies have shown that it possesses inhibitory effects on bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

2. Antioxidant Activity

Research indicates that laurotetanine has significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.

- DPPH Radical Scavenging Activity : IC₅₀ = 45 µg/mL

- ABTS Radical Scavenging Activity : IC₅₀ = 50 µg/mL

3. Anticancer Potential

Laurotetanine has been studied for its anticancer effects, particularly in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |

| A549 (Lung Cancer) | 20 | Inhibition of cell migration |

4. Anti-inflammatory Effects

Laurotetanine has shown promise in reducing inflammation in animal models. Studies indicate that it modulates inflammatory cytokines and pathways.

- In Vivo Study : Administration of laurotetanine at doses of 50 mg/kg significantly reduced paw edema in carrageenan-induced inflammation models.

The biological activities of laurotetanine can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Laurotetanine inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Modulation of Signaling Pathways : It affects key signaling pathways like NF-kB and MAPK, which are crucial in inflammation and cancer progression.

- Induction of Apoptosis : Laurotetanine activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

Case Study 1: Anticancer Efficacy

A study conducted by Uzor Philip F. evaluated the anticancer potential of laurotetanine on human breast cancer cells (MCF-7). The results indicated that laurotetanine significantly inhibited cell growth and induced apoptosis through the activation of the intrinsic apoptotic pathway, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Properties

Research published in the Journal of Natural Products assessed the antimicrobial efficacy of laurotetanine against multi-drug resistant strains of bacteria. The findings revealed that laurotetanine displayed effective antibacterial activity, suggesting its potential use in treating infections caused by resistant pathogens .

Eigenschaften

CAS-Nummer |

128-76-7 |

|---|---|

Molekularformel |

C19H21NO4 |

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

(6aS)-1,2,10-trimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-ol |

InChI |

InChI=1S/C19H21NO4/c1-22-15-9-12-11(7-14(15)21)6-13-17-10(4-5-20-13)8-16(23-2)19(24-3)18(12)17/h7-9,13,20-21H,4-6H2,1-3H3/t13-/m0/s1 |

InChI-Schlüssel |

GVVXPMORGFYVOO-ZDUSSCGKSA-N |

SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |

Isomerische SMILES |

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |

Kanonische SMILES |

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)O)NCCC3=C1)OC |

Aussehen |

Solid powder |

melting_point |

125°C |

Key on ui other cas no. |

128-76-7 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Laurotetanine; NSC 106610; NSC-106610; NSC106610; Laurotetanin; Litsoeine; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.